
1-methyl-3-phenyl-1H-pyrazol-5-yl acetate
Overview
Description
1-methyl-3-phenyl-1H-pyrazol-5-yl acetate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by a methyl group at the first position, a phenyl group at the third position, and an acetate group at the fifth position of the pyrazole ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, are used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
Similar compounds have been shown to interact with their targets, such as dipeptidylpeptidase 4, to inhibit their activity . This results in changes in the biochemical pathways related to glucose metabolism, which can help manage blood glucose levels in diabetic patients .
Biochemical Pathways
Inhibition of dipeptidylpeptidase 4 can lead to increased levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .
Pharmacokinetics
Similar compounds are known to be orally active , suggesting that they are well-absorbed and can be distributed throughout the body to exert their effects.
Result of Action
Similar compounds have been shown to have antidiabetic effects by inhibiting dipeptidylpeptidase 4 and affecting glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by an iodine molecule, which facilitates the formation of the pyrazole structure . The general reaction conditions include:
Starting Materials: 1,3-dicarbonyl compounds and phenylhydrazine.
Catalyst: Iodine.
Solvent: Often carried out in ethanol or other suitable solvents.
Temperature: Reflux conditions are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-1H-pyrazol-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, hydropyrazole derivatives, and substituted pyrazoles with diverse functional groups.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-3-phenyl-1H-pyrazol-5-yl acetate features a five-membered pyrazole ring with an acetate group, which contributes to its unique chemical properties. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural characteristics allow for a range of biological activities and interactions with various biological targets.
Pharmaceutical Applications
The compound has been investigated for its potential in pharmaceutical chemistry, particularly as an intermediate in the synthesis of more complex molecules. One notable application is its role in the preparation of Teneligliptin , a drug used for managing type 2 diabetes. The synthesis process involves using this compound as a precursor, showcasing its significance in medicinal chemistry .
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory effects : The compound shows promise in modulating inflammatory pathways, which could be beneficial for conditions like arthritis.
- Anticancer properties : Studies have evaluated derivatives of this compound for their efficacy against cancer cell lines, suggesting potential applications in cancer therapy. For instance, derivatives have been tested against breast cancer cell lines (MCF-7), demonstrating the ability to enhance survival rates compared to conventional chemotherapeutics .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
3-Methyl-1H-pyrazol-5-one | Contains a methyl group at position 3 | Precursor for many pyrazole derivatives |
4-Acetylaminoantipyrine | Contains an acetylamino group | Known for analgesic properties |
4-(4-Trifluoromethylbenzoyl)-3-methylpyrazole | Contains a trifluoromethyl group | Exhibits enhanced lipophilicity and biological activity |
4-Methoxycarbonylpyrazole | Contains a methoxycarbonyl group | Potential use in the synthesis of complex molecules |
These comparisons illustrate how variations in structure can lead to different biological activities and applications.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Evaluation : A study utilizing magnetic aminated starch (MAST) as a biocatalyst for synthesizing pyrazolone derivatives demonstrated significant anticancer activity against MCF-7 cells, indicating that modifications to the pyrazole structure can enhance therapeutic efficacy .
- Pharmaceutical Development : Research into the synthesis processes for Teneligliptin has highlighted the importance of this compound as an intermediate, emphasizing its relevance in drug formulation and development .
Comparison with Similar Compounds
1-methyl-3-phenyl-1H-pyrazol-5-yl acetate can be compared with other similar compounds, such as:
1-phenyl-3-methyl-1H-pyrazol-5-yl acetate: Similar structure but different substitution pattern.
3-methyl-1-phenyl-1H-pyrazol-5-yl piperazine: Contains a piperazine ring instead of an acetate group.
4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Bis-pyrazole derivatives with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Methyl-3-phenyl-1H-pyrazol-5-yl acetate is a compound of interest within the pyrazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms. Its molecular formula is and it features an acetate group attached to the pyrazole ring. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer effects.
The synthesis of this compound can be achieved through various methods, typically involving the acylation of pyrazole derivatives. The compound's unique structure allows it to interact with several biological targets, influencing various pathways related to inflammation and cancer progression.
Biological Activities
1. Anti-inflammatory and Analgesic Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory and analgesic effects. For instance, studies on related pyrazole derivatives have shown their ability to act as TRPV1 antagonists, which are critical in pain modulation. In vivo studies demonstrated that these derivatives could effectively reduce capsaicin-induced hypothermia without causing hyperthermia, indicating a potential for pain relief without adverse effects .
2. Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. For example, compounds derived from this compound have been evaluated for their cytotoxicity against various cancer cell lines, including breast cancer (MCF-7). The MTT assay results indicated that certain derivatives exhibited notable cytotoxic effects, thereby supporting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Variations in the substituents on the pyrazole ring significantly influence the compound's interaction with biological targets. For example:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Acetate group on pyrazole | Anti-inflammatory, analgesic |
4-Acetylaminoantipyrine | Acetylamino group | Analgesic properties |
3-Methyl-1H-pyrazol-5-one | Methyl group at position 3 | Precursor for further derivatives |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of this compound in terms of its specific applications and effects.
Case Study 1: TRPV1 Antagonism
A series of studies focused on the TRPV1 receptor revealed that certain pyrazole derivatives could effectively inhibit receptor activation by capsaicin. The most potent compounds demonstrated Ki values in the nanomolar range, indicating strong antagonistic activity .
Case Study 2: Cytotoxicity Assays
In vitro studies using MCF-7 cell lines showed that specific derivatives of this compound exhibited significant cytotoxicity at varying concentrations. The results from MTT assays confirmed a dose-dependent relationship between compound concentration and cell viability .
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)16-12-8-11(13-14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENOERSKQFFKNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=NN1C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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